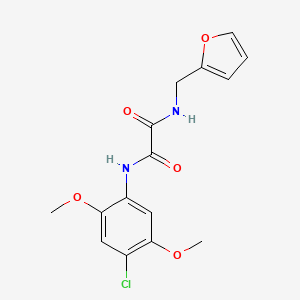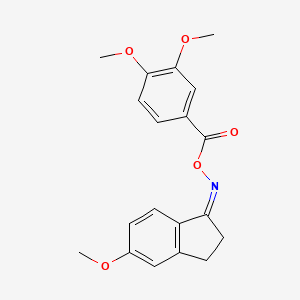
5-methoxy-1-indanone O-(3,4-dimethoxybenzoyl)oxime
Descripción general
Descripción
5-methoxy-1-indanone O-(3,4-dimethoxybenzoyl)oxime, also known as C-881, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-indanone O-(3,4-dimethoxybenzoyl)oxime involves its selective binding to the D3 dopamine receptor. This receptor is involved in the regulation of dopamine release in the brain, and is thought to play a role in addiction and reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its selective binding to the D3 dopamine receptor, this compound has been found to increase levels of cAMP in cells expressing this receptor. This suggests that this compound may modulate the activity of the D3 receptor by affecting downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methoxy-1-indanone O-(3,4-dimethoxybenzoyl)oxime in lab experiments is its selectivity for the D3 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using this compound is its relatively low potency compared to other D3 dopamine receptor ligands. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-methoxy-1-indanone O-(3,4-dimethoxybenzoyl)oxime. One area of interest is in the development of new treatments for addiction. This compound has shown promise in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is in the development of new tools for investigating the function of the D3 dopamine receptor. This compound has been found to selectively bind to this receptor, making it a useful tool for studying its role in the brain.
In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential for use in other scientific research applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for use in scientific research. Its selective binding to the D3 dopamine receptor makes it a useful tool for investigating the function of this receptor, and its potential for use in the development of new treatments for addiction is an area of active research. Further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential for use in other scientific research applications.
Aplicaciones Científicas De Investigación
5-methoxy-1-indanone O-(3,4-dimethoxybenzoyl)oxime has been studied for its potential use in a variety of scientific research applications. One potential use is as a tool for studying the role of dopamine receptors in the brain. This compound has been found to selectively bind to the D3 dopamine receptor, making it a useful tool for investigating the function of this receptor.
Another potential use for this compound is in the development of new treatments for addiction. The D3 dopamine receptor has been implicated in addiction, and this compound has been found to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-14-6-7-15-12(10-14)4-8-16(15)20-25-19(21)13-5-9-17(23-2)18(11-13)24-3/h5-7,9-11H,4,8H2,1-3H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJPLACTCXLMZ-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C=C3)OC)OC)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC(=C(C=C3)OC)OC)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)
![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)
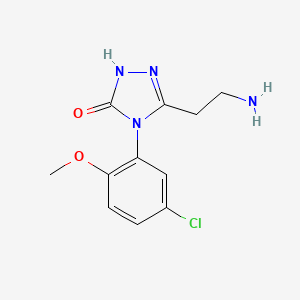
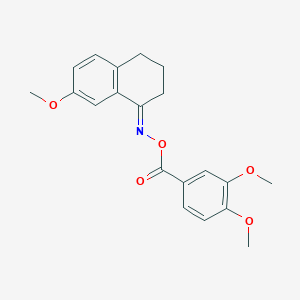
![ethyl 2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B3899980.png)
![N'-[(4-fluorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3899987.png)
![4-methyl-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899995.png)
![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)
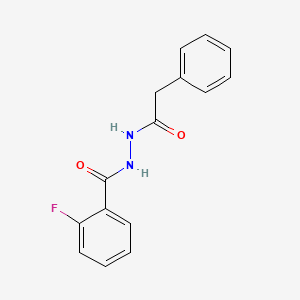
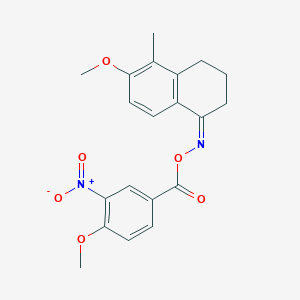
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(2-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3900012.png)
